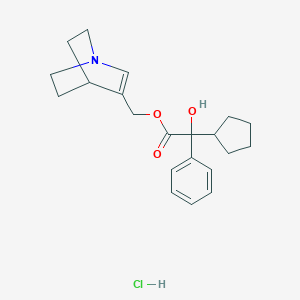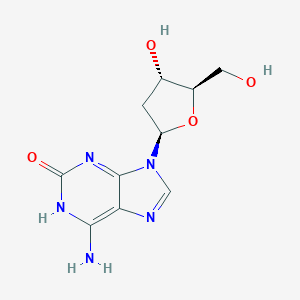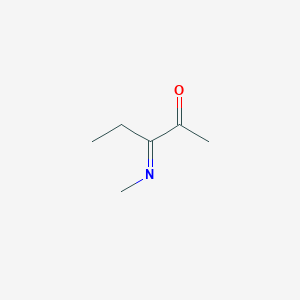
2-(2,4-Dichlorophenyl)-1-methylimidazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dichlorophenyl)-1-methylimidazolidine, also known as Diclazuril, is a chemical compound that belongs to the group of benzene derivatives. It is a white crystalline powder that is sparingly soluble in water but soluble in organic solvents. Diclazuril has been extensively studied for its potential applications in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of 2-(2,4-Dichlorophenyl)-1-methylimidazolidine is not fully understood, but it is believed to work by inhibiting the enzyme dihydrofolate reductase, which is essential for the growth and development of the coccidian parasite. This inhibition leads to the accumulation of toxic metabolites, which ultimately leads to the death of the parasite.
Biochemical and Physiological Effects:
2-(2,4-Dichlorophenyl)-1-methylimidazolidine has been shown to have minimal toxicity and side effects in animals. It is rapidly absorbed and metabolized in the body, and excreted primarily through the feces. 2-(2,4-Dichlorophenyl)-1-methylimidazolidine has been shown to have no significant effects on the growth and development of animals, and does not affect the quality of their meat or milk.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-(2,4-Dichlorophenyl)-1-methylimidazolidine is its high potency and specificity against coccidian parasites, which makes it an ideal tool for studying the pathogenesis and treatment of coccidiosis. However, one of the limitations of 2-(2,4-Dichlorophenyl)-1-methylimidazolidine is its high cost, which can be a limiting factor for large-scale studies.
Orientations Futures
There are several future directions for the use of 2-(2,4-Dichlorophenyl)-1-methylimidazolidine in scientific research. One potential area of research is the development of new formulations and delivery methods for 2-(2,4-Dichlorophenyl)-1-methylimidazolidine, which could improve its efficacy and reduce its cost. Another area of research is the study of the mechanism of action of 2-(2,4-Dichlorophenyl)-1-methylimidazolidine, which could lead to the development of new drugs for the treatment of coccidiosis and other parasitic diseases. Finally, the use of 2-(2,4-Dichlorophenyl)-1-methylimidazolidine in combination with other drugs or vaccines could lead to the development of more effective and comprehensive treatments for coccidiosis.
Méthodes De Synthèse
2-(2,4-Dichlorophenyl)-1-methylimidazolidine can be synthesized through various methods, including the reaction of 2,4-dichlorophenylhydrazine with methyl isocyanate, and the reaction of 2,4-dichlorophenylacetonitrile with methylamine. The synthesis process is complex and requires careful handling of chemicals and reaction conditions to obtain high yields of pure 2-(2,4-Dichlorophenyl)-1-methylimidazolidine.
Applications De Recherche Scientifique
2-(2,4-Dichlorophenyl)-1-methylimidazolidine has been extensively studied for its potential applications in scientific research, particularly in the field of veterinary medicine. It has been shown to be effective in the treatment and prevention of coccidiosis, a parasitic disease that affects various animal species, including poultry, cattle, and sheep. 2-(2,4-Dichlorophenyl)-1-methylimidazolidine works by inhibiting the development of the coccidian parasite in the intestine, thereby preventing the spread of the disease.
Propriétés
Numéro CAS |
101564-82-3 |
|---|---|
Nom du produit |
2-(2,4-Dichlorophenyl)-1-methylimidazolidine |
Formule moléculaire |
C10H12Cl2N2 |
Poids moléculaire |
231.12 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenyl)-1-methylimidazolidine |
InChI |
InChI=1S/C10H12Cl2N2/c1-14-5-4-13-10(14)8-3-2-7(11)6-9(8)12/h2-3,6,10,13H,4-5H2,1H3 |
Clé InChI |
KXZNGVVLDAKMEL-UHFFFAOYSA-N |
SMILES |
CN1CCNC1C2=C(C=C(C=C2)Cl)Cl |
SMILES canonique |
CN1CCNC1C2=C(C=C(C=C2)Cl)Cl |
Synonymes |
2-(2,4-dichlorophenyl)-1-methyl-imidazolidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








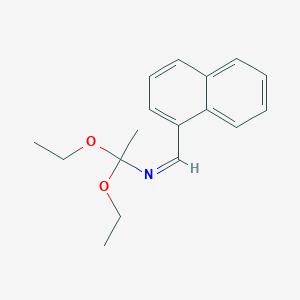
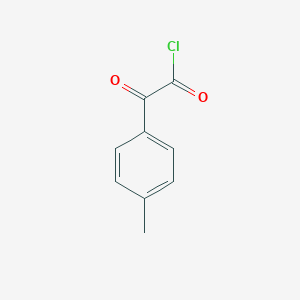
![4-Methyl-2-propyl-1H-benzo[d]imidazol-7-ol](/img/structure/B9882.png)

![3-[(Diethoxyphosphoryl)sulfanyl]-3-(propanoyloxy)propyl propanoate](/img/structure/B9887.png)
![Methyl 3-[4-(aminomethyl)phenyl]propanoate](/img/structure/B9888.png)
